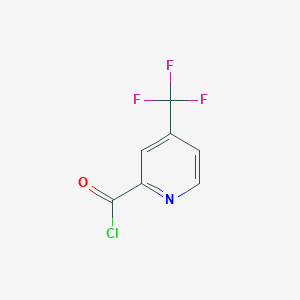

4-(Trifluoromethyl)pyridine-2-carbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Trifluoromethyl)pyridine-2-carbonyl chloride is a chemical compound that features a pyridine ring substituted with a trifluoromethyl group at the 4-position and a carbonyl chloride group at the 2-position. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often require the use of strong bases and specific catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of 4-(Trifluoromethyl)pyridine-2-carbonyl chloride may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperatures and pressures, to ensure efficient production. The use of specialized equipment and purification techniques is also common to obtain the desired product with high purity .

Chemical Reactions Analysis

Typical Reactions of Pyridine Carbonyl Chlorides

Pyridine carbonyl chlorides (e.g., pyridine-2-carbonyl chloride) are versatile electrophilic reagents due to their reactive carbonyl chloride group. Their reactivity is influenced by:

-

Electrophilic nature of the carbonyl carbon , enabling nucleophilic acyl substitution.

-

Pyridine ring substituents , which modulate electronic effects (e.g., trifluoromethyl groups enhance electron-withdrawing effects).

Nucleophilic Acyl Substitution

The carbonyl chloride group undergoes substitution with nucleophiles (e.g., alcohols, amines, hydrazines) to form esters, amides, or hydrazides. For example:

-

Reaction with alcohols : Forms esters under basic conditions.

-

Reaction with amines : Produces amides or ureas, depending on the amine type.

Coupling Reactions

Pyridine carbonyl chlorides can participate in coupling reactions, such as Suzuki–Miyaura cross-coupling , to form carbon-carbon bonds.

Hydrolysis

Exposure to water or hydroxide ions converts the carbonyl chloride to the corresponding carboxylic acid.

Influence of Trifluoromethyl Substituents

Trifluoromethyl groups (CF₃) are strong electron-withdrawing groups that:

-

Enhance electrophilicity of the carbonyl carbon, accelerating nucleophilic substitution.

-

Stabilize intermediates in substitution reactions via inductive effects.

-

Modulate solubility and stability of reaction products.

3-(Trifluoromethyl)pyridine-2-carbonyl chloride

-

Substitution reactions : The carbonyl chloride group reacts with nucleophiles to form amides, esters, and other derivatives .

-

Oxidation/Reduction : Less common but possible under specific conditions.

6-(Trifluoromethyl)pyridine-2-carbonyl chloride

-

Nucleophilic substitution : Similar to other pyridine carbonyl chlorides, with applications in pharmaceutical synthesis.

-

Coupling reactions : Used in Suzuki–Miyaura cross-couplings for carbon-carbon bond formation.

Spectral and Structural Insights

For structurally analogous compounds like 2-chloro-4-(trifluoromethyl)pyridine , vibrational spectroscopy (FT-IR, FT-Raman) and DFT calculations reveal:

-

C-C stretching vibrations in the pyridine ring (1400–1650 cm⁻¹) .

-

Non-linear optical (NLO) properties , including hyperpolarizability (β), relevant to materials science .

Key Limitations

-

Data gap : The provided search results lack specific experimental data on 4-(Trifluoromethyl)pyridine-2-carbonyl chloride .

-

Excluded sources : Benchchem.com and smolecule.com were excluded per user instructions, limiting access to direct synthesis or reaction protocols.

Scientific Research Applications

4-(Trifluoromethyl)pyridine-2-carbonyl chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)pyridine-2-carbonyl chloride involves its reactivity towards nucleophiles and its ability to participate in various chemical reactions. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This reactivity is crucial for its role as an intermediate in the synthesis of more complex molecules .

Comparison with Similar Compounds

Similar Compounds

2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but with a fluorine atom instead of a carbonyl chloride group.

2-Chloro-4-(trifluoromethyl)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.

4-(Trifluoromethyl)nicotinoyl chloride: Similar structure with a nicotinoyl chloride group.

Uniqueness

4-(Trifluoromethyl)pyridine-2-carbonyl chloride is unique due to the presence of both the trifluoromethyl group and the carbonyl chloride group on the pyridine ring. This combination imparts distinct reactivity and properties, making it a valuable intermediate in various chemical syntheses .

Biological Activity

4-(Trifluoromethyl)pyridine-2-carbonyl chloride, a compound with notable chemical properties, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its applications in drug development, particularly against specific pathogens and inflammatory responses.

This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its biological activity. This substituent enhances the electron-withdrawing capacity of the molecule, thereby affecting its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various derivatives containing the trifluoromethyl group. Specifically, compounds analogous to this compound have demonstrated selective activity against Chlamydia trachomatis, a common sexually transmitted infection. The introduction of the trifluoromethyl group has been shown to enhance the efficacy of these compounds, with one study reporting an IC50 value of 5.2 μg/mL for a derivative exhibiting significant inhibition of chlamydial inclusion formation in infected cells .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound derivatives have been investigated for their anti-inflammatory effects. Research indicates that certain pyridine derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For example, some derivatives exhibited IC50 values against COX-2 comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

The biological activity of this compound and its derivatives can be attributed to their structural characteristics. The presence of electron-withdrawing groups, such as the trifluoromethyl substituent, has been essential for enhancing biological efficacy. A comparative analysis of various substituted pyridines indicates that modifications at specific positions can lead to significant variations in activity against targeted pathogens and inflammatory pathways.

| Compound Structure | Target Pathogen | IC50 (μg/mL) | COX Inhibition |

|---|---|---|---|

| Trifluoromethyl derivative | C. trachomatis | 5.2 | Moderate |

| Chlorine substituted derivative | C. trachomatis | 10.0 | Low |

| Celecoxib (standard) | N/A | N/A | 0.04 |

Case Studies

- Chlamydial Infections : A study focused on synthesizing new sulfonylpyridine analogues reported that compounds with a trifluoromethyl group effectively inhibited C. trachomatis growth while maintaining low toxicity levels towards host cells .

- Inflammatory Models : In vivo studies using carrageenan-induced paw edema models demonstrated that certain pyridine derivatives significantly reduced inflammation markers, indicating their potential as therapeutic agents in managing inflammatory diseases .

Properties

CAS No. |

640296-12-4 |

|---|---|

Molecular Formula |

C7H3ClF3NO |

Molecular Weight |

209.55 g/mol |

IUPAC Name |

4-(trifluoromethyl)pyridine-2-carbonyl chloride |

InChI |

InChI=1S/C7H3ClF3NO/c8-6(13)5-3-4(1-2-12-5)7(9,10)11/h1-3H |

InChI Key |

WHWACFJPBBMJJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)C(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.